Compound Description: This compound serves as a Pirkle-type chiral stationary phase (CSP) used in chromatography. []
Relevance: This compound shares a core urea structure and a 1-phenylethyl substituent with N-(3-fluorophenyl)-N'-(1-phenylethyl)urea. The main difference lies in the replacement of the 3-fluorophenyl group with a 3-(triethoxysilyl)propyl group, highlighting the impact of these different substituents on chromatographic separation. []
Compound Description: Similar to the previous compound, this molecule is also a chiral selector incorporated into various polymer stationary phases for gas and supercritical fluid chromatography. []
Relevance: This compound shares the urea core, 1-phenylethyl substituent, and a silylpropyl group with N-(3-fluorophenyl)-N'-(1-phenylethyl)urea. The variations in the silyl group and the (R)-configuration of the 1-phenylethyl group highlight the specific structural requirements for chiral separations. []
N-(1-Phenylethyl)aziridine-2-carboxylate esters:
Compound Description: This class of compounds serves as versatile building blocks for synthesizing various bioactive molecules, including drugs and natural products. []
Relevance: Although structurally distinct from N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, these compounds highlight the importance of the 1-phenylethyl group as a chiral auxiliary in organic synthesis. []
Compound Description: E2006 is a potent and orally active orexin receptor antagonist under investigation for treating sleep-wake disorders. []
Relevance: E2006 shares the 3-fluorophenyl group with N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, showcasing the recurring use of this substituent in medicinal chemistry for developing drugs with diverse activities. []
Compound Description: This compound and its enantiomers were synthesized and evaluated for their antitumor activity and inhibition of PI3Kα kinase. []
Relevance: Both the (R)- and (S)- isomers of this compound contain the 1-phenylethyl group also present in N-(3-fluorophenyl)-N'-(1-phenylethyl)urea. This emphasizes the prevalence of the 1-phenylethyl group in medicinal chemistry, potentially for its contribution to target binding or pharmacological properties. []
Compound Description: This compound is an analog of 5-(1,3,3-trimethylindolinyl)N,N-dimethylcarbamate, a substance investigated for its potential in treating cholinergic symptoms. []
Relevance: Both the (R)+ and (S)- isomers of this compound share the 1-phenylethyl group with N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, further highlighting the recurring application of this group in medicinal chemistry, potentially for its contribution to interactions with cholinesterase enzymes. []
2-Fluoro-N′-(3-fluorophenyl)benzimidamide:
Compound Description: This compound exhibits configurational isomerism and polymorphism influenced by N–H⋯π interactions and temperature changes. []
Relevance: This compound, while structurally distinct from N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, highlights the significance of fluorine substitution and intermolecular interactions in influencing molecular properties and solid-state behavior. []
Compound Description: FMP is a new organic crystal studied for its nonlinear absorption and optical-limiting properties. []
Relevance: Sharing the 3-fluorophenyl group with N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, FMP demonstrates the versatility of this substituent in materials science and the development of compounds with specific optical properties. []
Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor with potential applications in cancer therapy. []
Relevance: The presence of the 3-fluorophenyl group in BMS-777607 emphasizes its widespread use in drug discovery, particularly in kinase inhibitor development. The distinct structures of BMS-777607 and N-(3-fluorophenyl)-N'-(1-phenylethyl)urea highlight the diverse chemical space explored within medicinal chemistry using common building blocks. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.